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molecular formula C16H18ClN3O3 B044216 Cebaracetam CAS No. 113957-09-8

Cebaracetam

Cat. No. B044216
M. Wt: 335.78 g/mol
InChI Key: QPKMIYNBZGPJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04945092

Procedure details

4.46 g (44.6 mmol) of piperazin-2-one (ketopiperazine) and 300 ml of dimethylformamide are added to 22.4 g (44.6 mmol) of 2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester and the whole is stirred for 5 hours at room temperature. The whole is concentrated to dryness by evaporation under reduced pressure at 70°, stirred with 150 ml of ethyl acetate for 1 hour and then 150 ml of diethyl ether are added; the whole is filtered with suction, washed with 50 ml of diethyl ether and allowed to dry. 1-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine having a melting point of 205°-207° is obtained and can be purified further by recrystallisation from 300 ml of butanol, washing with 50 ml of diethyl ether and drying, and then melts at 208°-210°.
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][C:2]1=[O:7].ClC1C([O:15][C:16](=O)[CH2:17][N:18]2[CH2:22][CH:21]([C:23]3[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=3)[CH2:20][C:19]2=[O:30])=C(Cl)C(Cl)=C(Cl)C=1Cl>CN(C)C=O>[Cl:29][C:26]1[CH:25]=[CH:24][C:23]([CH:21]2[CH2:22][N:18]([CH2:17][C:16]([N:4]3[CH2:5][CH2:6][NH:1][C:2](=[O:7])[CH2:3]3)=[O:15])[C:19](=[O:30])[CH2:20]2)=[CH:28][CH:27]=1

Inputs

Step One
Name
Quantity
4.46 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester
Quantity
22.4 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1OC(CN1C(CC(C1)C1=CC=C(C=C1)Cl)=O)=O)Cl)Cl)Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The whole is concentrated to dryness by evaporation under reduced pressure at 70°
STIRRING
Type
STIRRING
Details
stirred with 150 ml of ethyl acetate for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
150 ml of diethyl ether are added
FILTRATION
Type
FILTRATION
Details
the whole is filtered with suction
WASH
Type
WASH
Details
washed with 50 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(N(C1)CC(=O)N1CC(NCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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